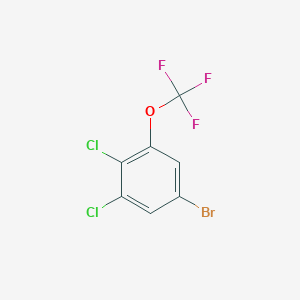

3,4-Dichloro-5-(trifluoromethoxy)bromobenzene

Description

3,4-Dichloro-5-(trifluoromethoxy)bromobenzene is a halogenated aromatic compound featuring a bromobenzene backbone substituted with chlorine atoms at the 3- and 4-positions and a trifluoromethoxy group at the 5-position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the chlorine and bromine atoms contribute to electrophilic reactivity in cross-coupling reactions .

Notably, some derivatives are listed as discontinued products, suggesting challenges in stability or commercial viability .

Properties

IUPAC Name |

5-bromo-1,2-dichloro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2F3O/c8-3-1-4(9)6(10)5(2-3)14-7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZQUEMYGAJHAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(trifluoromethoxy)bromobenzene typically involves halogenation reactions. One common method is the bromination of 3,4-dichloro-5-(trifluoromethoxy)benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(trifluoromethoxy)bromobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,4-Dichloro-5-(trifluoromethoxy)bromobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(trifluoromethoxy)bromobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the trifluoromethoxy group can enhance its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

3-Bromo-5-(trifluoromethoxy)aniline

- Structure: Substitutes the benzene ring with an amino group (-NH₂) at the 5-position, bromine at the 3-position, and trifluoromethoxy at the 5-position.

- Properties: Molecular weight = 256.02 g/mol; refractive index = 1.511. The amino group enables participation in diazotization and azo-coupling reactions, contrasting with the bromine in the target compound, which favors Suzuki-Miyaura couplings .

- Applications : Intermediate in agrochemicals; higher polarity than the target compound due to the -NH₂ group .

(2,4-Dichloro-5-(trifluoromethoxy)phenyl)boronic Acid

- Structure : Boronic acid (-B(OH)₂) replaces bromine at the 1-position, with chlorine at 2 and 4 positions.

- Properties : Molecular formula C₇H₅BClF₃O₃; molecular weight = 240.37 g/mol. The boronic acid group facilitates cross-coupling reactions, offering distinct reactivity compared to the bromine in the target compound .

- Applications : Key in Suzuki reactions for biaryl synthesis; lower halogen content reduces steric hindrance .

3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde

- Structure : Replaces trifluoromethoxy with trifluoromethyl (-CF₃) and adds a formyl group (-CHO) at the 1-position.

- Properties : Molecular weight = 287.46 g/mol; InChIKey = DGZQAVXNIKJHOK-UHFFFAOYSA-N. The electron-withdrawing -CHO group increases electrophilicity, enabling nucleophilic aromatic substitution, unlike the target compound’s bromine-directed reactivity .

Functional Group Variants

2-Bromo-5-(trifluoromethoxy)phenol

- Structure : Hydroxyl (-OH) at the 1-position, bromine at 2, and trifluoromethoxy at 4.

- Properties: Increased acidity (pKa ~8–10) due to -OH, enabling deprotonation for etherification. Contrasts with the non-acidic nature of the target compound .

5-(4-Bromophenyl)-3,4-dichlorofuran-2(5H)-one

- Structure: Furanone ring fused with a 4-bromophenyl group and chlorine at 3,4-positions.

- Properties : CAS 89403-65-5. The lactone ring introduces strain and reactivity for ring-opening reactions, absent in the target compound’s benzene backbone .

Research Findings and Gaps

- Reactivity Studies : Bromobenzene’s excess molar volume and viscosity in mixtures are well-documented , but analogous data for the target compound are lacking, highlighting a research gap.

- Applications: The target compound’s trifluoromethoxy group may enhance bioavailability in drug candidates compared to non-fluorinated analogs, as seen in related anticancer pyrimidines .

Biological Activity

3,4-Dichloro-5-(trifluoromethoxy)bromobenzene is a halogenated aromatic compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a bromobenzene core substituted with two chlorine atoms and a trifluoromethoxy group. The presence of these electronegative substituents significantly influences its reactivity and interaction with biological targets.

Molecular Structure

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H2BrCl2F3O |

| Molecular Weight | 292.89 g/mol |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, facilitating better membrane penetration and potentially increasing bioavailability in vivo.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes. For instance, studies have shown that similar halogenated aromatic compounds can inhibit the growth of bacteria and fungi by damaging cellular structures or inhibiting essential enzymes.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against certain types of tumor cells, suggesting potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

-

Cytotoxicity in Cancer Cell Lines :

A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability after 48 hours of treatment, with IC50 values comparable to established chemotherapeutic agents. -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in agar diffusion assays, indicating its potential as a novel antimicrobial agent.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.